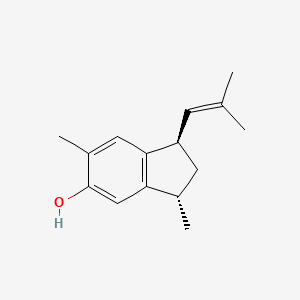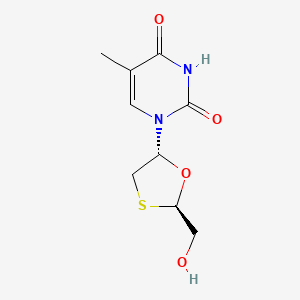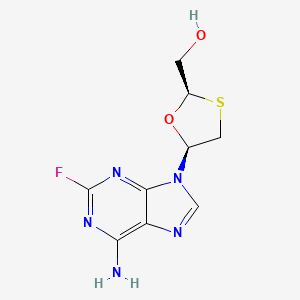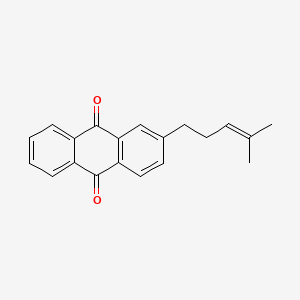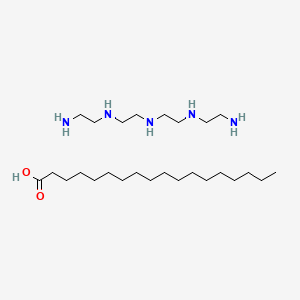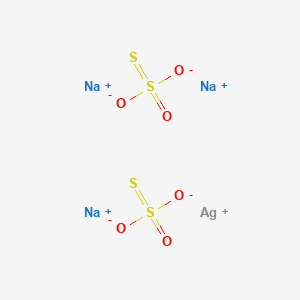
Sodium silver thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium silver thiosulfate is an inorganic compound with the chemical formula Na3Ag(S2O3)2. It is known for its applications in various fields, including horticulture, photography, and medicine. This compound is particularly noted for its ability to inhibit the action of ethylene, a plant hormone responsible for aging and ripening.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium silver thiosulfate is typically prepared by combining solutions of sodium thiosulfate and silver nitrate. The reaction can be represented as follows: [ 2AgNO_3 + Na_2S_2O_3 \rightarrow Ag_2S_2O_3 + 2NaNO_3 ] To prepare a 0.02 M solution of this compound, 20 mL of 0.1 M silver nitrate solution is slowly added to 80 mL of 0.1 M sodium thiosulfate solution . The solution should be mixed thoroughly to ensure complete reaction and can be stored in a refrigerator for up to a month.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger quantities and more controlled environments to ensure purity and consistency. The solutions are prepared in large reactors, and the resulting compound is often crystallized and purified for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium silver thiosulfate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfate ions.
Reduction: It acts as a reducing agent in various chemical processes.
Substitution: It can participate in substitution reactions where the thiosulfate ion is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, bromine.
Reducing Agents: Sodium borohydride.
Substitution Reactions: Often involve other metal salts or complexing agents.
Major Products Formed:
Oxidation: Sulfate ions.
Reduction: Silver metal and other reduced species.
Substitution: Various metal thiosulfate complexes.
Wissenschaftliche Forschungsanwendungen
Sodium silver thiosulfate has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism by which sodium silver thiosulfate exerts its effects is through the inhibition of ethylene production. Ethylene is a hormone responsible for plant aging and ripening. By binding to ethylene receptors, this compound prevents the hormone from exerting its effects, thereby extending the freshness of plant products .
Vergleich Mit ähnlichen Verbindungen
Sodium Thiosulfate (Na2S2O3): Used in similar applications but lacks the silver component, making it less effective in certain contexts.
Silver Nitrate (AgNO3): Used in photography and medicine but does not have the same ethylene-inhibiting properties.
Potassium Thiosulfate (K2S2O3): Another thiosulfate compound with similar properties but different solubility and reactivity characteristics.
Uniqueness: Sodium silver thiosulfate is unique due to its dual functionality, combining the properties of both silver and thiosulfate ions. This combination allows it to effectively inhibit ethylene and serve as a versatile reagent in various applications.
Eigenschaften
CAS-Nummer |
16027-55-7 |
|---|---|
Molekularformel |
AgNa3O6S4 |
Molekulargewicht |
401.1 g/mol |
IUPAC-Name |
silver;trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/Ag.3Na.2H2O3S2/c;;;;2*1-5(2,3)4/h;;;;2*(H2,1,2,3,4)/q4*+1;;/p-4 |
InChI-Schlüssel |
XXAQKQFXTTXLEW-UHFFFAOYSA-J |
Kanonische SMILES |
[O-]S(=O)(=S)[O-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Na+].[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


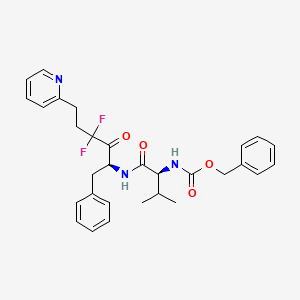
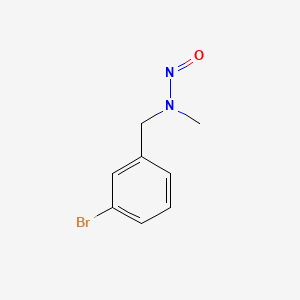
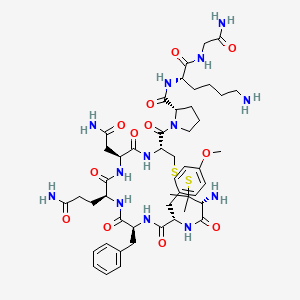

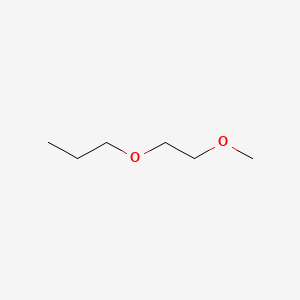
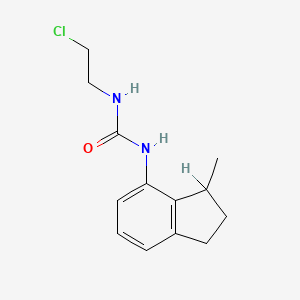
![1-(4-Bromophenyl)violuric acid [WHO-DD]](/img/structure/B12793731.png)
